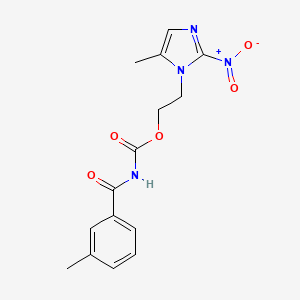
(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoyl group, a carbamic acid moiety, and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where 3-methylbenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamic Acid Formation: The carbamic acid moiety is often synthesized by reacting an amine with phosgene or its derivatives under controlled conditions.
Imidazole Ring Introduction: The imidazole ring can be synthesized via a condensation reaction involving glyoxal, ammonia, and an aldehyde, followed by nitration to introduce the nitro group.
Final Coupling: The final step involves coupling the benzoyl carbamic acid derivative with the nitroimidazole compound using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a benzyl group using lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Thiols, amines, nucleophiles.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Benzyl Derivatives: From the reduction of the benzoyl group.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, making it useful in targeting hypoxic tumor cells. The benzoyl and carbamic acid groups can interact with enzymes, potentially inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbenzoyl)carbamic acid, ethyl ester
- 2-(5-Methyl-2-nitroimidazol-1-yl)ethyl carbamate
- (3-Methylbenzoyl)carbamic acid, 2-(2-nitroimidazol-1-yl)ethyl ester
Uniqueness
(3-Methylbenzoyl)carbamic acid, 2-(5-methyl-2-nitroimidazol-1-yl)ethyl ester is unique due to the combination of its functional groups. The presence of both a benzoyl carbamic acid moiety and a nitroimidazole ring provides a versatile platform for chemical modifications and applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3-methylbenzoyl)carbamate |
InChI |
InChI=1S/C15H16N4O5/c1-10-4-3-5-12(8-10)13(20)17-15(21)24-7-6-18-11(2)9-16-14(18)19(22)23/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21) |
InChI Key |
HEAUJQWNKQHSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)OCCN2C(=CN=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline](/img/structure/B11067611.png)
![3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B11067617.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11067620.png)
![2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11067623.png)
![ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11067625.png)
![2,5-bis[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-5-yl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11067641.png)
![3,5-dimethyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067646.png)
![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B11067647.png)
![4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11067650.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11067651.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11067659.png)
![2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11067663.png)


